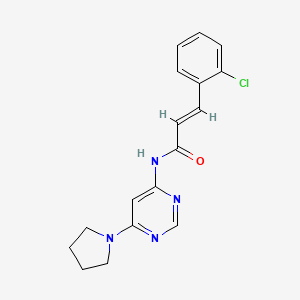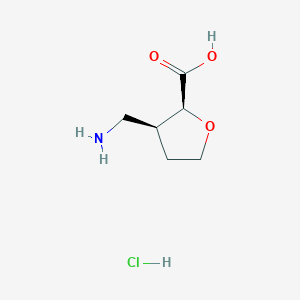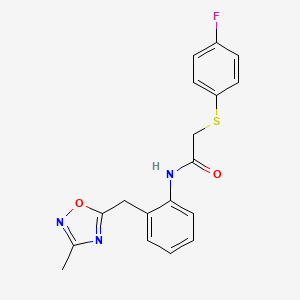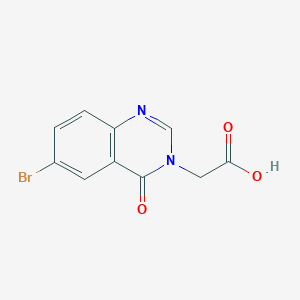![molecular formula C15H19N3O3 B2667489 Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate CAS No. 1822867-13-9](/img/structure/B2667489.png)
Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate” is a complex organic compound. It contains a tert-butyl group, which is a branched alkyl group, a phenyl group, which is a type of aromatic hydrocarbon, and a 1,2,4-oxadiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the attachment of the tert-butyl and phenyl groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group would likely add bulk to the molecule, while the phenyl group and the 1,2,4-oxadiazole ring would contribute to its aromaticity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tert-butyl group could potentially undergo reactions such as oxidation or elimination, while the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the presence of the polar 1,2,4-oxadiazole ring and the nonpolar tert-butyl and phenyl groups .Scientific Research Applications
Delayed Luminescence and OLEDs
One of the significant applications is in the field of organic light-emitting diodes (OLEDs). Research by Cooper et al. (2022) explores derivatives of 1,3,4-oxadiazole, demonstrating their utility in creating high-efficiency OLEDs with delayed luminescence properties. This study highlights the importance of such compounds in developing advanced electronic devices with improved light-emitting characteristics (Cooper et al., 2022).
Solid State Synthesis and Fluorescence
Another application is found in the synthesis and study of fluorescence properties of 1,3,4-oxadiazole derivatives. Wei Huang (2007) focused on the photophysical behavior of these compounds, revealing their potential in emitting distinct fluorescence colors under specific conditions, which can be crucial for optical materials and sensors (Huang Wei, 2007).
Host Materials for OLEDs
Guan et al. (2006) synthesized new oxadiazole-substituted carbazole derivatives used as host materials in OLEDs. These materials demonstrated significant electroluminescent efficiencies, making them suitable for red triplet emitter applications in OLED technology (Guan et al., 2006).
Antimicrobial Activity
Research on the antimicrobial activity of 1,3,4- Oxadiazoles-2-thione and 1,2,4-Triazoles derivatives from Tert-Butyl Carbazate by Ghoneim and Mohamed (2013) indicates the potential of these compounds in developing new antimicrobial agents. This study suggests the broad applicability of such chemical structures in medical chemistry (Ghoneim & Mohamed, 2013).
Heat Treatment Effects on Electroluminescent Performance
Wang et al. (2014) explored the impact of heat treatment on the photophysical properties and electroluminescent performance of oxadiazole derivatives. Their findings demonstrate how thermal processing can enhance the emission efficiency of these compounds, further emphasizing their role in the development of high-performance OLEDs (Wang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9-6-7-11(13-16-10(2)18-21-13)8-12(9)17-14(19)20-15(3,4)5/h6-8H,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVSNLKTDXIDSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2667406.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)



![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)


![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![7-Fluoro-3-[[1-(1,3-oxazol-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2667420.png)
![Methyl 5-[(but-2-ynoylamino)methyl]-1,2-dimethylpyrrole-3-carboxylate](/img/structure/B2667421.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)